molecular formula C20H20N2O4S B2846450 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-49-8

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2846450
CAS No.: 324758-49-8
M. Wt: 384.45
InChI Key: SNDTYRMXEOEVNH-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a benzanilide derivative. This compound is derived from p-toluidine and 3,4,5-trimethoxybenzoyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of p-toluidine with 3,4,5-trimethoxybenzoyl chloride . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and thiazole ring play a crucial role in its binding to target proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and potential biological activity. The combination of the methoxy groups and the thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)15-11-27-20(21-15)22-19(23)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDTYRMXEOEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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